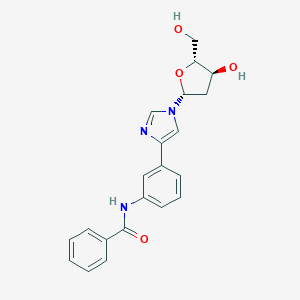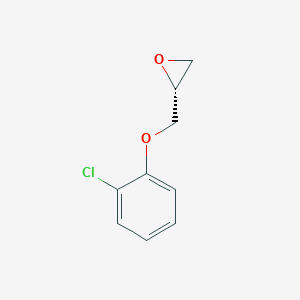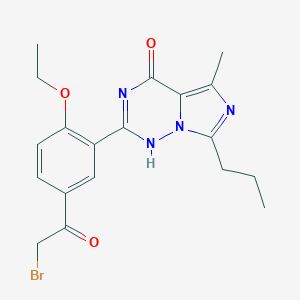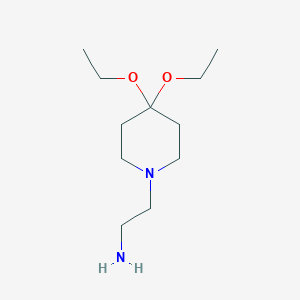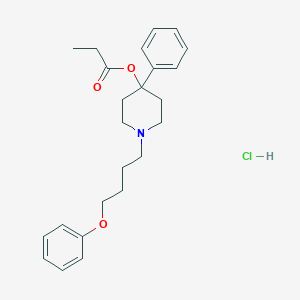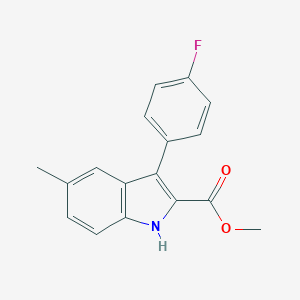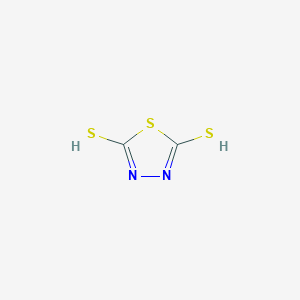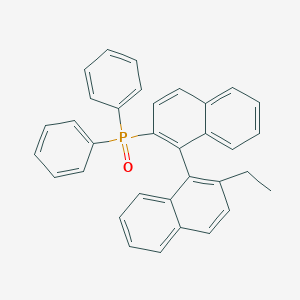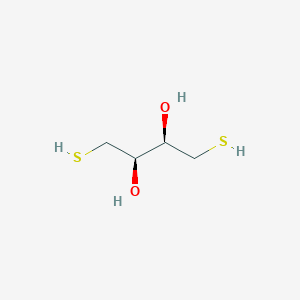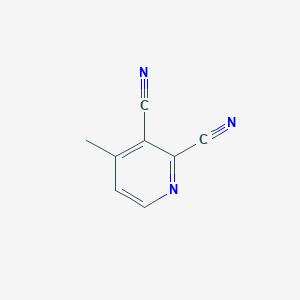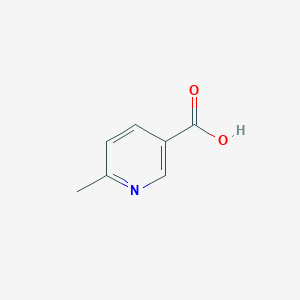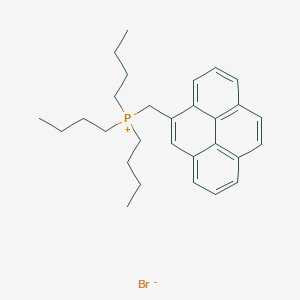
Pyrenylmethyl tributylphosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrenylmethyl tributylphosphonium (Pyr-TBP) is a novel compound that has been gaining attention in the scientific community due to its unique properties and potential applications. Pyr-TBP is a phosphonium-based ionic liquid that has been synthesized through a simple and efficient method. This compound has shown promising results in various fields of research, including biochemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of Pyrenylmethyl tributylphosphonium is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecules. Pyrenylmethyl tributylphosphonium has a pyrene moiety that can interact with the target molecules through π-π stacking interactions, while the phosphonium group can form hydrogen bonds with the target molecules. This interaction leads to the stabilization of the target molecules, improving their activity and stability.
生化学的および生理学的効果
Pyrenylmethyl tributylphosphonium has been shown to have minimal toxicity and low cytotoxicity, making it a promising compound for biological applications. The compound has been shown to improve the thermal stability and activity of proteins and enzymes, making it a potential stabilizer for biologics. Pyrenylmethyl tributylphosphonium has also been shown to have antioxidant properties, reducing the oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of Pyrenylmethyl tributylphosphonium is its simple synthesis method, which allows for large-scale production. The compound is also stable and has a long shelf-life, making it suitable for storage and transportation. However, Pyrenylmethyl tributylphosphonium has limited solubility in water, which can limit its applications in biological systems. The compound also has a low melting point, which can make it difficult to handle in solid-state reactions.
将来の方向性
There are numerous future directions for Pyrenylmethyl tributylphosphonium research, including the development of new applications and the optimization of existing ones. One potential direction is the use of Pyrenylmethyl tributylphosphonium as a stabilizer for vaccines and other biologics. The compound could also be used as a template for the synthesis of novel materials with unique properties. Additionally, the application of Pyrenylmethyl tributylphosphonium in catalysis and organic synthesis could be further explored, with the aim of developing new and efficient reactions.
合成法
The synthesis of Pyrenylmethyl tributylphosphonium involves the reaction between pyrenylmethyl chloride and tributylphosphine in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is a colorless liquid that can be purified through simple distillation or column chromatography. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.
科学的研究の応用
Pyrenylmethyl tributylphosphonium has shown potential in various fields of research, including biochemistry, materials science, and organic synthesis. In biochemistry, Pyrenylmethyl tributylphosphonium has been used as a fluorescent probe for the detection of DNA and RNA. The compound has also been used as a stabilizer for proteins and enzymes, improving their thermal stability and activity. In materials science, Pyrenylmethyl tributylphosphonium has been used as a precursor for the synthesis of metal nanoparticles and as a template for the synthesis of mesoporous materials. In organic synthesis, Pyrenylmethyl tributylphosphonium has been used as a catalyst for various reactions, including cross-coupling reactions and oxidation reactions.
特性
CAS番号 |
130203-65-5 |
|---|---|
製品名 |
Pyrenylmethyl tributylphosphonium |
分子式 |
C29H38BrP |
分子量 |
497.5 g/mol |
IUPAC名 |
tributyl(pyren-4-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-4-7-18-30(19-8-5-2,20-9-6-3)22-26-21-25-14-10-12-23-16-17-24-13-11-15-27(26)29(24)28(23)25;/h10-17,21H,4-9,18-20,22H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RCTIBQXATBAYHS-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |
同義語 |
PMTP pyrenylmethyl tributylphosphonium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



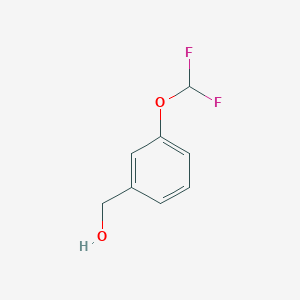
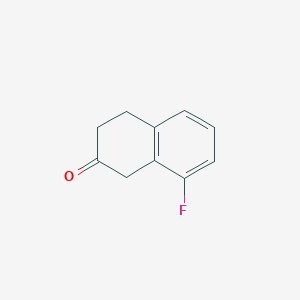
![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
